N-(2,4-difluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide
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Overview
Description
N-(2,4-difluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide is a heterocyclic compound with a complex structure. Let’s break it down:
N-(2,4-difluorophenyl): This part of the molecule contains a difluorophenyl group attached to the nitrogen atom.
2-methyl: Indicates a methyl group at a specific position.
3-(4-nitro-1H-pyrazol-1-yl)propanamide: The core structure consists of a pyrazole ring (with a nitro group at position 4) linked to a propanamide moiety.
Preparation Methods
The synthesis of this compound involves a one-pot, four-component method using readily available starting materials. Specifically:
- Starting materials: 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides.
- Reaction conditions: The reaction proceeds efficiently to yield the desired compound .
Chemical Reactions Analysis
Reactivity: N-(2,4-difluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Depending on the specific reaction, reagents like oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines) may be employed.
Major Products: These reactions can lead to diverse products, such as substituted pyrazoles, amides, or other derivatives.
Scientific Research Applications
This compound finds applications in:
Medicine: Its potential antiviral and antitumoral activities have been explored.
Chemistry: As a building block for more complex molecules.
Industry: In drug development and material science.
Mechanism of Action
Antitumoral Activity: It inhibits tubulin polymerization, affecting cell division and growth.
Comparison with Similar Compounds
Unique Features: N-(2,4-difluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide stands out due to its specific substitution pattern.
Similar Compounds: Other pyrazole-based compounds, such as celecoxib and surinabant, share structural similarities.
Properties
Molecular Formula |
C13H12F2N4O3 |
---|---|
Molecular Weight |
310.26 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-methyl-3-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C13H12F2N4O3/c1-8(6-18-7-10(5-16-18)19(21)22)13(20)17-12-3-2-9(14)4-11(12)15/h2-5,7-8H,6H2,1H3,(H,17,20) |
InChI Key |
WJYLJNDQVOCLOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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